molecular formula C8H15NO2 B2636999 (5S)-5-(2-methylpropyl)morpholin-3-one CAS No. 101250-44-6

(5S)-5-(2-methylpropyl)morpholin-3-one

Cat. No.: B2636999
CAS No.: 101250-44-6
M. Wt: 157.213
InChI Key: DEWNYTYFDBHKCT-ZETCQYMHSA-N
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Description

“(5S)-5-(2-methylpropyl)morpholin-3-one” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of sodium hydride with the compound in tetrahydrofuran for 14 hours at ambient temperature . Another method involves the reaction with hydrogen chloride for 4 hours under heating conditions . The yield of the reaction varies depending on the conditions and methods used .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H15NO2 . More detailed structural analysis would require advanced techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and depend on the conditions and reagents used. For instance, the compound can react with sodium hydride in N,N-dimethyl-formamide at 25°C . The yield of the reaction can vary depending on the specific conditions .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4°C . It has a melting point of 70-71°C . The compound’s boiling point and other physical and chemical properties are not specified in the search results .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, a derivative of morpholine, is a high affinity, orally active h-NK(1) receptor antagonist. It has demonstrated effectiveness in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001).

Synthesis of Chiral Reagents

trans-3,5-Bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines, derivatives of morpholine, are recognized as promising candidates for the C(2)-symmetric class of chiral reagents. They are prepared with excellent optical purity, highlighting their potential in chiral synthesis (Dave & Sasaki, 2004).

Novel Derivatives Synthesis

A new procedure for the efficient synthesis of 3-substituted morpholin-2-one-5-carboxamide derivatives has been developed. This involves using glycolaldehyde dimer as a bifunctional component with various alpha-amino acids and isocyanides (Kim et al., 2001).

Xanthine Oxidase Inhibition

Cyclodidepsipeptides, including derivatives of morpholine, have been evaluated for their inhibitory activity against xanthine oxidase (XO). They have shown promising results as XO inhibitors, suggesting potential applications in treating gout and other conditions related to excessive uric acid production (Šmelcerović et al., 2013).

Polymerization and Molecular Structure Studies

Morpholine derivatives have been studied for their potential in ring-opening polymerization reactions with metal catalysts. This research offers insights into the chemical properties and applications of these compounds in polymer science (Chisholm et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(5S)-5-(2-methylpropyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)3-7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWNYTYFDBHKCT-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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